(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Lipophilicity Partition coefficient Drug-likeness

(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS 898772-76-4) is a synthetic organic compound belonging to the thienyl ketone family, characterized by a thiophene ring substituted at the 2-position by a ketone-linked 3-cyclohexylpropyl chain and at the 5-position by a 1,3-dioxolane acetal protecting group. Its molecular formula is C17H24O3S with a molecular weight of 308.44 g/mol.

Molecular Formula C17H24O3S
Molecular Weight 308.4 g/mol
CAS No. 898772-76-4
Cat. No. B1368592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
CAS898772-76-4
Molecular FormulaC17H24O3S
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCCC(=O)C2=CC=C(S2)C3OCCO3
InChIInChI=1S/C17H24O3S/c18-14(8-4-7-13-5-2-1-3-6-13)15-9-10-16(21-15)17-19-11-12-20-17/h9-10,13,17H,1-8,11-12H2
InChIKeyQQQAUJHTELOSNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone (CAS 898772-76-4) – Compound Class and Procurement Context


(3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS 898772-76-4) is a synthetic organic compound belonging to the thienyl ketone family, characterized by a thiophene ring substituted at the 2-position by a ketone-linked 3-cyclohexylpropyl chain and at the 5-position by a 1,3-dioxolane acetal protecting group . Its molecular formula is C17H24O3S with a molecular weight of 308.44 g/mol . The compound is commercially available from multiple specialist chemical suppliers, including Fluorochem, Rieke Metals, and various international vendors, typically at purities ranging from 95% to 98% . It serves primarily as a research chemical and synthetic intermediate, with the dioxolane moiety functioning as a protected aldehyde equivalent and the thienyl ketone providing a reactive site for further functionalization.

Why (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone Cannot Be Substituted by In-Class Analogs


This compound belongs to a homologous series of cyclohexyl-alkyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketones distinguished solely by the length of the alkyl linker between the cyclohexyl group and the ketone carbonyl. Even a single methylene unit difference in this linker produces measurable changes in key physicochemical properties—lipophilicity (LogP), bioconcentration factor (BCF), boiling point, and molecular flexibility—that collectively influence solubility, partitioning behavior, volatility during processing, and biological distribution [1]. Generic substitution within this series without explicit property matching can alter downstream synthetic yields, purification efficiency, or biological assay outcomes. The following quantitative evidence demonstrates exactly where the propyl-linker variant (target compound) differentiates from its closest methylene, ethyl, and butyl analogs.

Quantitative Differentiation Evidence for (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone Relative to Closest Analogs


Lipophilicity (LogP/LogD) Positioning: Intermediate Value Between Shorter and Longer Alkyl-Linker Analogs

The target compound (propyl linker, C3) exhibits an ACD/LogP of 4.32 and LogD of 4.20, placing it at an intermediate lipophilicity position within the homologous series. This value is approximately 0.02 log units lower than the ethyl analog (C2, LogP 4.34) , 0.37 log units higher than the methylene analog (C1, LogP 3.95) [1], and 0.53 log units lower than the butyl analog (C4, LogP 4.85) . The near-identical LogP to the ethyl analog despite an additional methylene group may reflect conformational effects unique to the propyl chain. The LogD value of 4.20 indicates pH-independent partitioning behavior, and the compound satisfies all Lipinski Rule of 5 criteria with zero violations .

Lipophilicity Partition coefficient Drug-likeness Homologous series

Predicted Bioconcentration Factor (BCF): Substantially Lower Bioaccumulation Potential vs. Butyl Analog

The predicted ACD/BCF for the target compound is 921.01 at both pH 5.5 and pH 7.4 . This represents a 48.8% reduction compared to the butyl analog (C4), which has a predicted BCF of 1799.61 . The organic carbon adsorption coefficient (KOC) similarly differs: 4607 for the target versus 7441 for the butyl analog. These differences are directly attributable to the single methylene unit difference in the alkyl linker. BCF values for the shorter-chain methylene and ethyl analogs were not available from the same prediction platform, precluding direct comparison for those compounds.

Bioconcentration Environmental fate BCF Risk assessment

Molecular Flexibility: Intermediate Number of Freely Rotatable Bonds Supports Balanced Conformational Freedom

The target compound contains 6 freely rotatable bonds , compared to 5 for the ethyl analog (C2) and 7 for the butyl analog (C4) . An additional rotatable bond relative to the ethyl analog increases conformational flexibility and may enhance binding adaptability to target sites, while the one fewer rotatable bond compared to the butyl analog may provide a modest entropic advantage. The polar surface area (PSA) remains constant across the series at approximately 63.77–64 Ų [1], indicating that differences in membrane permeability among these analogs would be driven primarily by lipophilicity and conformational factors rather than PSA variations.

Rotatable bonds Molecular flexibility Drug design Conformation

Boiling Point and Volatility: Process-Relevant Thermal Property Differentiation

The predicted boiling point of the target compound is 461.8°C at 760 mmHg, with a flash point of 233.1°C . This boiling point is approximately 11°C higher than the butyl analog (472.9°C) , 11°C higher than the ethyl analog (450.8°C) , and 21.7°C higher than the methylene analog (440.1°C) [1]. The incremental increase in boiling point with each methylene unit is consistent with increased molecular weight and van der Waals interactions. The flash point follows a similar trend: 233.1°C (C3) vs. 226.5°C (C2), 220°C (C1), and 239.8°C (C4). These differences, while modest, may influence distillation conditions, solvent removal protocols, and safety classifications during large-scale handling.

Boiling point Volatility Process chemistry Purification

Purity Specifications and Supplier Accessibility: Multi-Vendor Availability at 97–98% Purity

The target compound is commercially available from at least four distinct suppliers with documented purity specifications of 97% (Fluorochem, CymitQuimica) and 98% (MolCore, Leyan) . This multi-vendor sourcing distinguishes the propyl variant in the series: for comparison, the ethyl analog (898772-74-2) is listed at a minimum purity of 95% , while the butyl analog (898772-78-6) is typically offered at 95% . The availability of the target compound at 98% purity from ISO-certified suppliers such as MolCore supports applications requiring higher initial purity for sensitive downstream chemistry, potentially reducing purification burden relative to lower-purity analogs.

Purity Procurement Vendor qualification Quality control

Recommended Application Scenarios for (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Intermediate Lipophilicity (LogP ~4.3)

The target compound's ACD/LogP of 4.32 and LogD of 4.20 position it as a scaffold with balanced lipophilicity for optimizing drug-like properties . With zero Rule of 5 violations and a PSA of 63.77–64 Ų, it is suitable as a starting point for structure-activity relationship (SAR) exploration where the dioxolane-protected thiophene can be deprotected to reveal an aldehyde for further derivatization. The intermediate LogP value may offer advantages over the more lipophilic butyl analog (LogP 4.85) in avoiding excessive lipophilicity-driven off-target binding or solubility limitations.

Synthetic Intermediate for Agrochemical or Pharmaceutical Building Block Synthesis

The compound's dioxolane acetal group serves as a masked aldehyde equivalent, enabling its use as a protected bifunctional building block in multi-step organic synthesis . The 3-cyclohexylpropyl chain provides a hydrophobic anchor that can modulate the physicochemical properties of final target molecules. The 97–98% purity available from multiple vendors supports direct use without additional purification in most research-scale synthetic applications.

Environmental Fate Screening Studies Where Lower Bioaccumulation Potential Is Desirable

For research programs that incorporate early environmental fate assessment, the target compound's predicted BCF of 921 represents a 48.8% reduction compared to the butyl analog (BCF 1799.61) . When selecting among the homologous series for in vivo studies or environmental impact screening, the propyl variant may be preferred as a representative compound with lower predicted bioaccumulation liability, particularly under regulatory frameworks such as REACH that consider BCF as a key endpoint.

Quote Request

Request a Quote for (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.